Home > Products > Screening Compounds P71234 > MBC-11 trisodium
MBC-11 trisodium -

MBC-11 trisodium

Catalog Number: EVT-13520619
CAS Number:
Molecular Formula: C11H20N3NaO14P3
Molecular Weight: 534.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MBC-11 trisodium is a novel compound that consists of a conjugate formed from the bone-targeting bisphosphonate, hydroxyethylidene diphosphonic acid, and the antimetabolite cytarabine. This compound is designed to enhance the delivery of cytarabine directly to bone tissues, particularly in the context of tumor-induced bone diseases. The strategic combination of these two components aims to leverage the bone-targeting properties of the bisphosphonate while utilizing the cytotoxic effects of cytarabine, making MBC-11 trisodium a significant candidate in both medicinal and pharmaceutical research.

Source and Classification

MBC-11 trisodium is classified under bisphosphonates, a group of drugs primarily used to prevent bone loss. Its synthesis involves covalent bonding between hydroxyethylidene diphosphonic acid and cytarabine, which is an antimetabolite used in cancer treatment. The compound is typically produced in an industrial setting where high-purity reagents are employed to ensure product consistency and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of MBC-11 trisodium involves several key steps:

  1. Activation of Hydroxyethylidene Diphosphonic Acid: The phosphonate group in hydroxyethylidene diphosphonic acid is activated under controlled pH conditions.
  2. Covalent Bond Formation: The activated phosphonate reacts with the hydroxyl group of cytarabine, forming a stable ester linkage.
  3. Reaction Medium: This reaction typically occurs in an aqueous medium to maintain stability and facilitate the bonding process.

In an industrial context, the production process is scaled up while maintaining stringent quality control measures. The final product is usually obtained in solid form and stored under specific conditions to preserve its integrity.

Molecular Structure Analysis

Structure and Data

MBC-11 trisodium has a complex molecular structure resulting from the covalent linkage between hydroxyethylidene diphosphonic acid and cytarabine. While specific structural data such as molecular weight or precise atomic coordinates were not detailed in the provided sources, it can be inferred that the structure includes:

  • Phosphonate Groups: Contributing to its bone-targeting capabilities.
  • Cytarabine Backbone: Providing cytotoxic properties.

The molecular formula reflects its composition, but detailed crystallographic data would require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

MBC-11 trisodium can undergo various chemical reactions:

  1. Hydrolysis: The ester bond between hydroxyethylidene diphosphonic acid and cytarabine can be hydrolyzed under acidic or basic conditions, leading to the release of its constituent components.
  2. Oxidation and Reduction: The compound may participate in oxidation-reduction reactions involving its phosphonate and hydroxyl groups.
  3. Substitution Reactions: The phosphonate group can engage in substitution reactions with nucleophiles like amines or thiols.

Common reagents used for these reactions include:

  • Hydrolysis: Acidic or basic aqueous solutions.
  • Oxidation: Oxidizing agents such as hydrogen peroxide.
  • Reduction: Reducing agents like sodium borohydride.
Mechanism of Action

MBC-11 trisodium operates through a dual mechanism:

  1. Bone Targeting: The bisphosphonate component binds specifically to bone tissues at sites with high turnover rates, facilitating targeted delivery.
  2. Cytotoxic Action: Cytarabine inhibits DNA synthesis by integrating into DNA strands, causing chain termination and ultimately leading to apoptosis in rapidly dividing tumor cells.

This mechanism enhances therapeutic efficacy while potentially reducing systemic toxicity associated with conventional cytarabine administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Requires specific storage conditions to maintain stability over time.

Chemical Properties

  • MBC-11 trisodium exhibits strong alkaline characteristics due to its phosphonate groups.
  • It may react violently with acids or water under certain conditions, necessitating careful handling protocols.

Relevant data regarding melting points, boiling points, or other thermodynamic properties were not specified but would be critical for practical applications.

Applications

MBC-11 trisodium has diverse applications across various scientific fields:

  1. Chemistry: Serves as a model compound for studying bisphosphonate interactions with biological molecules.
  2. Biology: Investigated for its role in bone metabolism and potential inhibition of bone resorption.
  3. Medicine: Explored as a therapeutic agent for treating tumor-induced bone diseases and other related disorders.
  4. Industry: Utilized in developing bone-targeting drug delivery systems and as a reference compound in pharmaceutical research.

The unique properties of MBC-11 trisodium position it as a promising candidate for further research and development within these domains.

Molecular Design & Mechanism of Action

Rationale for Bisphosphonate-Antimetabolite Conjugation

The molecular architecture of MBC-11 trisodium represents a first-in-class approach to targeting tumor-induced bone disease (TIBD) through the covalent linkage of two pharmacologically distinct components: the bone-seeking bisphosphonate etidronate (HEDP) and the antineoplastic antimetabolite cytarabine (Ara-C). This bifunctional design exploits the high affinity of bisphosphonates for bone mineral surfaces while delivering a potent chemotherapeutic agent directly to tumor-infiltrated skeletal sites, thereby minimizing systemic exposure and enhancing local drug concentration [1] [3].

Structural Integration of Etidronate and Cytarabine

MBC-11 trisodium (chemical formula: C₁₁H₁₇N₃Na₃O₁₄P₃; CAS: 387877-45-4) features a stable covalent bond between the hydroxyl group of etidronate and the 5'-position of cytarabine’s arabinofuranose ring [1] [8]. This strategic linkage preserves the pharmacological integrity of both moieties:

  • The bisphosphonate group maintains its chelation capacity for calcium ions in hydroxyapatite (bone mineral).
  • The cytarabine moiety retains access to intracellular phosphorylation pathways, enabling its conversion to the active triphosphate form that disrupts DNA synthesis [1] [6].

Table 1: Structural Features of MBC-11 Trisodium

ComponentChemical RoleBiological Function
Etidronate (HEDP)Bone-targeting ligandHigh-affinity binding to hydroxyapatite
Cytarabine (Ara-C)Antimetabolite payloadInhibition of DNA polymerase/chain termination
Trisodium counterionsSolubility enhancerAqueous stability for subcutaneous delivery

The covalent bridge incorporates a hydrolytically stable phosphonate-ester bond, ensuring minimal premature dissociation in circulation. This stability is critical for enabling intact delivery of the conjugate to bone surfaces, where localized enzymatic activity facilitates cytarabine release [1] [4].

Bone-Targeting Specificity via Bisphosphonate Moieties

The etidronate component confers site-specific pharmacokinetics through its affinity for hydroxyapatite (HA), the mineral component of bone matrix. This targeting mechanism leverages:

  • Geometric Compatibility: The 2.9–3.1 Å separation between deprotonated oxygen atoms in bisphosphonates mirrors the spacing of calcium ions in HA crystals, enabling multidentate chelation [3] [9].
  • Hydrogen Bonding: The hydroxyl group extending from the geminal carbon of etidronate forms additional hydrogen bonds with HA surface phosphates, enhancing binding avidity [3].

In preclinical models, this targeting specificity reduced bone metastasis incidence to 40% in MBC-11-treated mice versus 90% in PBS controls and 100% in zoledronate-treated animals. The conjugate achieved a >10-fold reduction in bone tumor burden compared to untargeted cytarabine or bisphosphonate monotherapy [1] [5]. The selective accumulation is further evidenced by negligible weight changes in mice treated with ≤500 μg/day MBC-11, indicating minimal off-target toxicity [1].

Antimetabolite Activity of Cytarabine in Tumor Microenvironments

Upon localization to bone, MBC-11 undergoes tumor-selective internalization and intracellular hydrolysis, liberating cytotoxic cytarabine. The antimetabolite exerts its effects via:

  • Competitive Inhibition: Cytarabine triphosphate competes with deoxycytidine triphosphate for incorporation into elongating DNA strands.
  • Chain Termination: Incorporated cytarabine residues prevent further DNA polymerization, inducing S-phase arrest [1] [6].

Table 2: In Vitro Antiproliferative Activity of MBC-11

Cell LineConcentration RangeGrowth InhibitionKey Finding
Human myeloma (KAS-6/1)10⁻⁸ M to 10⁻⁵ M56% (10⁻⁸ M) → 6% (10⁻⁵ M)Dose-dependent suppression over 48 hours
Human myeloma (DP-6, KP-6)10⁻⁸ M to 10⁻⁴ MSignificant inhibition at most concentrationsBroad efficacy across multiple myeloma lines

In vitro assays demonstrate potent growth inhibition across myeloma cell lines (KAS-6/1, DP-6, KP-6) at concentrations spanning 10⁻⁸–10⁻⁴ M. Notably, MBC-11 reduced KAS-6/1 viability from 56% at 10⁻⁸ M to 6% at 10⁻⁵ M after 48-hour exposure [1] [2]. This activity profile mirrors native cytarabine but requires lower effective concentrations due to targeted delivery, minimizing systemic exposure to non-skeletal tissues [1] [5]. The conjugate’s efficacy in hypoxic bone microenvironments is attributed to cytarabine’s mechanism being independent of oxygen-dependent activation pathways [6].

Properties

Product Name

MBC-11 trisodium

Molecular Formula

C11H20N3NaO14P3

Molecular Weight

534.20 g/mol

InChI

InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1

InChI Key

MMTNYCOGGHXEIF-UIRRGPDLSA-N

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na]

Isomeric SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.